1-Isocyanato-1,2,3,4-tetrahydronaphthalene
Overview
Description
1-Isocyanato-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H11NO. It is a derivative of tetrahydronaphthalene, featuring an isocyanate functional group. This compound is utilized in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-1,2,3,4-tetrahydronaphthalene can be synthesized through the reaction of 1,2,3,4-tetrahydronaphthalene with phosgene in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures around 80°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React to form carbamates.
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent in these reactions.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
1-Isocyanato-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Applied in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Isocyanato-1,2,3,4-tetrahydronaphthalene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
1-Isocyanato-1,2,3,4-tetrahydronaphthalene can be compared with other isocyanate compounds:
- Cyclohexanemethyl isocyanate
- Tetradecyl isocyanate
- Hexadecyl isocyanate
- Cyclopentyl isocyanate
- Furfuryl isocyanate
- 1-Adamantyl isocyanate
- 1,3-Bis (1-isocyanato-1-methylethyl)benzene
- Octyl isocyanate
- Pentafluorophenyl isocyanate
Uniqueness: this compound is unique due to its tetrahydronaphthalene backbone, which imparts specific chemical properties and reactivity compared to other isocyanates .
Properties
IUPAC Name |
1-isocyanato-1,2,3,4-tetrahydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABBXWCERFBLEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584296 | |
Record name | 1-Isocyanato-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58490-95-2 | |
Record name | 1-Isocyanato-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isocyanato-1,2,3,4-tetrahydronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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